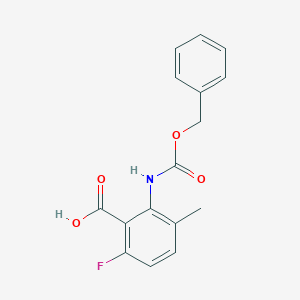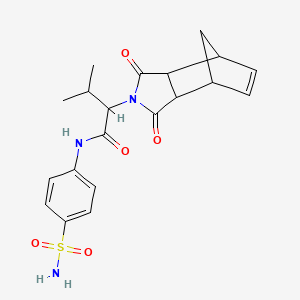
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: 2-methoxyphenyl ethyl halide.
- Conditions: Nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
- Reaction: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group
- Reactants: Carboxylic acid derivative (e.g., acyl chloride) and an amine.
- Conditions: Basic medium, typically using triethylamine or pyridine.
- Reaction: The carboxylic acid derivative reacts with the amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as crystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:
-
Formation of the Dihydropyridine Core
- Reactants: Aldehyde, β-keto ester, ammonia or primary amine.
- Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
- Reaction: The reactants undergo a cyclization reaction to form the dihydropyridine ring.
化学反応の分析
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically performed in an acidic or neutral medium.
- Products: Oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Typically performed in an inert atmosphere.
- Products: Reduction can lead to the formation of tetrahydropyridine derivatives.
-
Substitution
- Reagents: Various nucleophiles or electrophiles.
- Conditions: Depending on the nature of the substituent, reactions can be performed under basic or acidic conditions.
- Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
科学的研究の応用
Chemistry
In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity as a calcium channel blocker due to its dihydropyridine core. This makes it a potential candidate for the development of new drugs targeting cardiovascular diseases.
Medicine
In medicine, the compound’s potential as a calcium channel blocker could be explored for the treatment of hypertension and other cardiovascular conditions. Additionally, its methoxyphenyl group may impart anti-inflammatory or analgesic properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves its interaction with calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The methoxy groups may enhance its binding affinity and selectivity for these channels.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with a dihydropyridine structure, used to treat hypertension and angina.
Felodipine: Similar in structure and function, used for the treatment of high blood pressure.
Uniqueness
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other dihydropyridine derivatives. This structural modification could potentially lead to improved efficacy and reduced side effects.
特性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-10-6-8-13(17(19)21)16(20)18-11-15(23-3)12-7-4-5-9-14(12)22-2/h4-10,15H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDBRCXOJJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)

![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)




![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)

